5-Methyl-6-(2-methylpropoxy)pyridin-3-OL
Description
5-Methyl-6-(2-methylpropoxy)pyridin-3-OL is a pyridine derivative characterized by a hydroxyl group (-OH) at position 3, a methyl group (-CH₃) at position 5, and a 2-methylpropoxy (-OCH₂CH(CH₃)₂) substituent at position 6 of the pyridine ring. This structural configuration imparts distinct physicochemical properties, such as moderate solubility due to the polar hydroxyl group and enhanced lipophilicity from the branched alkoxy chain.
Properties
IUPAC Name |
5-methyl-6-(2-methylpropoxy)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(2)6-13-10-8(3)4-9(12)5-11-10/h4-5,7,12H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMKMRFMDPTKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(2-methylpropoxy)pyridin-3-OL can be achieved through several synthetic routes. One common method involves the alkylation of 5-methyl-6-hydroxypyridin-3-OL with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(2-methylpropoxy)pyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the pyridine ring.
Substitution: The methyl and 2-methylpropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-methyl-6-(2-methylpropoxy)pyridin-3-one, while reduction could produce 5-methyl-6-(2-methylpropoxy)pyridine.
Scientific Research Applications
5-Methyl-6-(2-methylpropoxy)pyridin-3-OL has various applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It may be utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-6-(2-methylpropoxy)pyridin-3-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring’s nitrogen atom can participate in coordination with metal ions or other biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridin-3-ol Derivatives
Key Observations:
- Lipophilicity: The 2-methylpropoxy group in the target compound enhances membrane permeability compared to simpler analogs like 6-methyl-3-pyridinol .
- Solubility : Methoxy-substituted derivatives (e.g., 5,6-dimethoxypyridin-3-ol) exhibit higher solubility due to polar oxygen atoms, whereas halogenated analogs (e.g., 2-chloro-6-iodo-5-methylpyridin-3-ol) face solubility challenges .
Key Insights:
- Steric Effects : Branched alkoxy groups (e.g., 2-methylpropoxy) may optimize receptor binding by balancing lipophilicity and steric bulk, as seen in top-performing thiourea analogs .
- Functional Groups : Thiourea and sulphonamide moieties enhance activity through hydrogen bonding or charge interactions, suggesting that the target compound’s alkoxy group could be modified for similar gains .
Biological Activity
5-Methyl-6-(2-methylpropoxy)pyridin-3-OL is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H17NO
- Molecular Weight : 193.27 g/mol
This compound features a pyridine ring substituted with a methyl group and a 2-methylpropoxy group, which may influence its solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Properties
The compound also demonstrates antioxidant activity. It scavenges free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Interaction : It has been suggested that this compound can interact with nicotinic acetylcholine receptors (nAChRs), potentially influencing neurotransmission.
- Membrane Disruption : The hydrophobic nature of the 2-methylpropoxy group allows the compound to integrate into lipid membranes, disrupting their integrity and leading to cell death in susceptible organisms.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The study found significant activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .
- Neuroprotective Effects : Another research project investigated the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. Results indicated that it significantly reduced cell death and improved cell viability compared to controls, suggesting its potential use in treating neurodegenerative diseases .
- In Vivo Studies : Animal studies have shown that administration of this compound can lead to improved cognitive function in models of Alzheimer's disease, likely due to its combined antioxidant and cholinergic activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
